Product packaging for 4-Hydroxy-N-demethyltoremifene(Cat. No.:CAS No. 125618-41-9)

4-Hydroxy-N-demethyltoremifene

Cat. No.: B189933
CAS No.: 125618-41-9
M. Wt: 407.9 g/mol
InChI Key: TYAXQZQJKSMYBD-IZHYLOQSSA-N
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Description

4-Hydroxy-N-demethyltoremifene is a significant pharmacologically active metabolite of the selective estrogen receptor modulator (SERM) Toremifene . Research indicates that this compound, along with other hydroxylated and N-demethylated metabolites, possesses antiestrogenic properties and contributes to the overall pharmacological profile of its parent drug . It is known to bind to estrogen receptors (ER) and inhibit the proliferation of estrogen-responsive cells, making it a compound of interest for studying the mechanisms of endocrine agents and their effects on hormone-dependent cancers . The metabolic pathway of Toremifene involves several cytochrome P450 enzymes, with subsequent conjugation by enzymes such as sulfotransferases (SULTs) facilitating its excretion . Investigating metabolites like this compound is crucial for a comprehensive understanding of drug metabolism, efficacy, and the potential for individual variability in treatment response. This product is intended for research purposes only, providing scientists with a high-quality standard for use in biochemical and pharmacological studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26ClNO2 B189933 4-Hydroxy-N-demethyltoremifene CAS No. 125618-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(Z)-4-chloro-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClNO2/c1-27-17-18-29-23-13-9-21(10-14-23)25(20-7-11-22(28)12-8-20)24(15-16-26)19-5-3-2-4-6-19/h2-14,27-28H,15-18H2,1H3/b25-24-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAXQZQJKSMYBD-IZHYLOQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125618-41-9
Record name 4-Hydroxy-N-demethyltoremifene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125618419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXY-N-DEMETHYLTOREMIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79O2QU8O2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biotransformation Pathways and Enzymatic Regulation

The journey from the parent drug, toremifene (B109984), to 4-Hydroxy-N-demethyltoremifene occurs primarily in the liver and follows a defined sequence of metabolic reactions.

Formation of N-Demethyltoremifene as an Intermediate

The initial and major metabolic pathway for toremifene is N-demethylation, which leads to the formation of N-demethyltoremifene. nih.govascopubs.org This reaction involves the removal of a methyl group from the tertiary amine of the toremifene molecule. N-demethyltoremifene is the primary circulating metabolite of toremifene and serves as the direct precursor to this compound. nih.govresearchgate.net

Subsequent Hydroxylation to this compound

Following its formation, N-demethyltoremifene undergoes a crucial hydroxylation reaction. A hydroxyl group is introduced at the 4-position of the phenyl ring, resulting in the formation of this compound. ascopubs.orgnih.gov This hydroxylation step is a critical bioactivation pathway, as hydroxylated metabolites of SERMs are known to exhibit altered binding affinities for estrogen receptors.

Cytochrome P450 Isoform Specificity in Biotransformation

The metabolic conversion of toremifene is highly dependent on the activity of various cytochrome P450 enzymes. These enzymes exhibit specificity for different steps in the biotransformation pathway.

Involvement of CYP2D6 in 4-Hydroxylation Pathways

The role of CYP2D6 in the 4-hydroxylation of toremifene metabolites has been a subject of detailed investigation, particularly in comparison to its well-established role in the metabolism of tamoxifen (B1202). For the formation of this compound from N-demethyltoremifene, research indicates that CYP2D6 is one of the catalyzing enzymes. nih.gov However, its contribution appears to be less pronounced than in the metabolism of tamoxifen. ascopubs.org Some studies suggest that unlike tamoxifen, toremifene itself is not a significant substrate for 4-hydroxylation by CYP2D6. ascopubs.org One comparative metabolic study found that the formation of this compound was catalyzed by both CYP2C9 and CYP2D6. nih.gov

Contribution of Other Cytochrome P450 Isoforms to Metabolite Formation

While CYP3A4 and CYP2D6 are key players, other CYP isoforms also contribute to the metabolism of toremifene. Research has indicated that CYP1A1 is involved in the N-demethylation of toremifene, alongside CYP3A4 and CYP2D6. ascopubs.org Furthermore, the formation of this compound has been shown to be catalyzed by CYP2C9 in addition to CYP2D6. nih.gov This highlights the complex interplay of multiple CYP enzymes in the biotransformation of toremifene and its metabolites.

Data on Toremifene Metabolism

Metabolic Step Parent Compound Metabolite Primary Enzyme(s) Involved
N-DemethylationToremifeneN-DemethyltoremifeneCYP3A4, CYP1A1, CYP2D6
4-HydroxylationN-DemethyltoremifeneThis compoundCYP2D6, CYP2C9

Enzyme Induction and Inhibition Mechanisms

The metabolism of toremifene is significantly influenced by the modulation of cytochrome P450 enzymes. This includes both the induction of enzymes by toremifene itself (auto-induction) and the impact of co-administered drugs that can either induce or inhibit these metabolic pathways.

Auto-induction Phenomena Affecting Toremifene Metabolism

Toremifene has been shown to induce the activity of CYP3A4, the primary enzyme responsible for its own N-demethylation to N-desmethyltoremifene. fda.gov This phenomenon, known as auto-induction, leads to an accelerated metabolism of the parent drug over time. Evidence for this mechanism comes from a study in healthy volunteers where, following multiple doses, the plasma exposure to toremifene decreased by approximately 14% between day 5 and day 17. Concurrently, the exposure to the primary metabolite, N-desmethyltoremifene, increased by about 80%. fda.gov This shift in the parent-to-metabolite ratio suggests that toremifene enhances its own metabolic clearance through the upregulation of CYP3A4. fda.gov Further support for this is found in preclinical studies where toremifene administration in rats led to a significant increase in the metabolism of CYP3A substrates. nih.gov

This auto-induction of CYP3A4 is a critical factor in the long-term pharmacokinetic profile of toremifene, contributing to the achievement of steady-state concentrations after approximately 4-6 weeks of continuous dosing. nih.govoncologynewscentral.com

Impact of Enzyme Modulators on Metabolite Exposure and Clearance

The plasma concentrations of toremifene and its metabolites, including this compound, are highly susceptible to the influence of co-administered drugs that modulate key metabolic enzymes, particularly CYP3A4.

Enzyme Inducers: Potent inducers of CYP3A4 can significantly accelerate the metabolism of toremifene, leading to lower systemic exposure of both the parent drug and its downstream metabolites. Co-administration of rifampin, a strong CYP3A4 inducer, has been shown to decrease the area under the plasma concentration-time curve (AUC) of toremifene by 87% and that of its major metabolite, N-desmethyltoremifene, by 80%. nih.gov This drastic reduction in plasma concentrations may compromise the therapeutic efficacy of toremifene. nih.gov Similarly, other CYP3A4 inducers, such as anticonvulsants (e.g., carbamazepine, phenobarbital, phenytoin), have been observed to cause a twofold increase in the clearance of toremifene. fda.govdrugbank.com

Table 1: Impact of Enzyme Modulators on the Pharmacokinetics of Toremifene and N-desmethyltoremifene
ModulatorMechanismEffect on Toremifene AUCEffect on N-desmethyltoremifene AUCReference
RifampinPotent CYP3A4 Inducer↓ 87%↓ 80% nih.gov
Anticonvulsants (Phenobarbital, Phenytoin, Carbamazepine)CYP3A4 InducersIncreased Clearance (twofold)Not Reported fda.gov
Potent CYP3A4 Inhibitors (e.g., Ketoconazole)CYP3A4 InhibitorExpected to Increase (↑)Expected to Decrease (↓) drugbank.com

Metabolite Interconversion and Conjugation Processes

Following formation via oxidative processes, toremifene metabolites undergo phase II conjugation reactions, which facilitate their elimination from the body. There is currently no evidence to suggest that interconversion between the various oxidative metabolites of toremifene occurs.

The primary route for phase II metabolism of the hydroxylated metabolites of toremifene is glucuronidation. nih.govnih.govresearchgate.net This process involves the covalent attachment of glucuronic acid to the metabolite, which increases its water solubility and prepares it for excretion, primarily in the feces via bile. nih.govnih.gov

Specifically, 4-hydroxytoremifene (B1666333) has been identified as a glucuronide conjugate in human urine. nih.gov While direct studies on the glucuronidation of this compound are not available, extensive research on its close structural analogue from tamoxifen metabolism, endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen), provides significant insight. Studies on endoxifen have identified several key UDP-glucuronosyltransferase (UGT) enzymes responsible for its conjugation. The primary enzymes involved in the O-glucuronidation of the 4-hydroxy group of endoxifen are UGT1A10, UGT1A8, and UGT2B7. nih.govnih.gov Among these, UGT1A10 is a significant extrahepatic enzyme, while UGT2B7 is the most active hepatic UGT for this reaction. nih.govnih.gov Given the identical functional group and high structural similarity, it is highly probable that these same UGT isoforms are responsible for the glucuronidation and subsequent detoxification of this compound.

Molecular and Cellular Mechanisms of Action

Regulation of Cell Proliferation and Growth

By competitively inhibiting estrogen signaling, 4-hydroxy-N-demethyltoremifene plays a crucial role in controlling the proliferation of estrogen-dependent cells. nih.govnih.gov

A primary consequence of the antiestrogenic activity of this compound is the inhibition of cell proliferation in ER-positive breast cancer. nih.gov Research consistently shows that 4-hydroxylated metabolites of SERMs are more potent inhibitors of cancer cell growth than the parent compounds. nih.govresearchgate.net For example, 4-hydroxytoremifene (B1666333) inhibits the growth of MCF-7 breast cancer cells at lower concentrations than toremifene (B109984). nih.gov This growth inhibition is reversible with the addition of estradiol (B170435), confirming a competitive mechanism at the estrogen receptor. nih.gov

The tamoxifen (B1202) analog, endoxifen (B1662132), demonstrates a 30 to 100-fold greater suppression of estrogen-dependent cell proliferation compared to tamoxifen itself. researchgate.net Studies measuring the half-maximal inhibitory concentration (IC50) in MCF-7 cells further quantify the potent anti-proliferative effects of these compounds. d-nb.info

CompoundIC50 in MCF-7 Cells (μM)
Tamoxifen20.5 ± 4.0 d-nb.info
4-Hydroxytamoxifen (B85900)11.3 ± 0.6 d-nb.info
Toremifene18.9 ± 4.1 d-nb.info
Idoxifene6.5 ± 0.6 d-nb.info
Ospemifene12.6 ± 0.3 d-nb.info
Raloxifene13.7 ± 0.3 d-nb.info

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

The inhibition of cell proliferation by antiestrogens like this compound is mechanistically linked to their ability to alter cell cycle progression. nih.gov By blocking estrogen-mediated signals, these compounds can halt cells at critical checkpoints, preventing them from entering the DNA synthesis (S) phase and subsequent mitosis. researchgate.net

Antiestrogens typically induce an arrest in the G0/G1 phase of the cell cycle. researchgate.net Toremifene has been shown to cause growth inhibition by suppressing mitosis. nih.gov One study on multidrug-resistant breast cancer cells found that while toremifene or its metabolites alone did not significantly alter the cell cycle, pre-incubation with these compounds followed by treatment with vinblastine (B1199706) led to a significant accumulation of cells in the G2/M phase. nih.gov This indicates that while the primary effect is likely a G1 arrest, the compound can also influence other phases of the cell cycle, particularly in combination with other therapeutic agents. nih.gov The arrest of the cell cycle prevents cellular replication, ultimately contributing to the compound's anti-proliferative effects. mdpi.com

Mechanisms of Apoptosis Induction

This compound, as a metabolite of toremifene, is implicated in the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. While direct studies on this specific metabolite are limited, the apoptotic mechanisms of the parent compound toremifene and structurally similar SERMs like tamoxifen and its metabolites provide significant insights. The induction of apoptosis by these compounds is a multifaceted process involving the activation of key enzymatic cascades and the modulation of proteins that regulate cell survival and death.

Toremifene itself is known to inhibit tumor growth through various mechanisms, including the induction of apoptosis drugbank.comeuropa.eu. This process is often dependent on the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Research on tamoxifen and its metabolites, which share structural similarities with toremifene metabolites, has demonstrated a time- and dose-dependent induction of caspase activity in breast cancer cell lines, which precedes the morphological changes associated with apoptosis. The critical role of these enzymes is underscored by findings that pharmacological inhibition of caspases can block the apoptotic process initiated by these compounds.

The mitochondrial pathway, also known as the intrinsic pathway of apoptosis, is a central mechanism engaged by SERM metabolites. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these opposing factions determines the cell's fate. It is proposed that compounds like this compound can shift this balance in favor of apoptosis by either downregulating anti-apoptotic proteins or upregulating pro-apoptotic ones. This shift leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic cascade. MOMP allows the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which then activate the caspase cascade, leading to the systematic dismantling of the cell.

Key Molecular Events in Apoptosis Induction by SERM Metabolites
MechanismKey Proteins/EventsOutcome
Caspase ActivationInitiator Caspases (e.g., Caspase-9), Executioner Caspases (e.g., Caspase-3, -7)Proteolytic cleavage of cellular substrates, leading to apoptotic morphology.
Mitochondrial Pathway ModulationBcl-2 family proteins (Bax, Bak, Bcl-2), Cytochrome cMitochondrial outer membrane permeabilization and release of pro-apoptotic factors.

Non-Estrogen Receptor Mediated Mechanisms

Beyond its interaction with estrogen receptors, this compound and related compounds exhibit a range of biological activities through non-ER-mediated pathways. These mechanisms are crucial for their efficacy, particularly in ER-negative tumors or in overcoming resistance to endocrine therapies.

Recent research has unveiled a novel aspect of SERM activity: the modulation of cannabinoid receptors. A study investigating the interaction of various SERMs with cannabinoid receptors demonstrated that 4-hydroxytoremifene, a closely related metabolite, can displace a radiolabeled ligand from both cannabinoid receptor type 1 (CB1R) and type 2 (CB2R) frontiersin.org. This finding suggests that these compounds can bind to cannabinoid receptors, opening up a new avenue for their mechanism of action.

The study further characterized several SERMs as inverse agonists at these receptors frontiersin.org. An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the context of cannabinoid receptors, which are G protein-coupled receptors, inverse agonism can lead to a decrease in basal signaling activity. While the precise downstream consequences of this interaction for this compound's anticancer effects are still under investigation, it represents a distinct non-ER-mediated pathway.

Interaction of a Toremifene Metabolite with Cannabinoid Receptors
CompoundReceptor InteractionObserved Effect
4-HydroxytoremifeneCB1R and CB2RDisplacement of a radioligand, suggesting binding activity. frontiersin.org

The antitumor effects of toremifene are also attributed to its ability to regulate the expression of oncogenes and the secretion of growth factors drugbank.comeuropa.eudrugs.com. Oncogenes are genes that have the potential to cause cancer, and their overexpression can drive tumor growth and proliferation. By modulating the expression of these genes, toremifene and its metabolites can interfere with fundamental cancer-promoting pathways.

Furthermore, these compounds can inhibit the secretion of key growth factors that are essential for tumor sustenance and angiogenesis (the formation of new blood vessels). For instance, studies on the related SERM tamoxifen have shown that it can inhibit the secretion of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), both of which are potent stimulators of angiogenesis nih.gov. By cutting off the tumor's blood supply, these agents can effectively starve it of the oxygen and nutrients it needs to grow and metastasize. The regulation of these pathways is a significant component of the non-ER-mediated antitumor activity of this class of compounds.

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. This phenomenon is often mediated by the overexpression of efflux transporters that actively pump chemotherapeutic agents out of the cell.

Research has indicated that this compound can play a role in overcoming MDR. A study found that this specific metabolite, referred to as Tore IV, enhanced the accumulation of the chemotherapy drug doxorubicin (B1662922) in multidrug-resistant estrogen receptor-negative human breast cancer cells nih.gov. This increased intracellular accumulation suggests that this compound can inhibit the function of efflux pumps like P-glycoprotein (P-gp), which is encoded by the MDR1 gene.

Similarly, 4-hydroxy-tamoxifen, a metabolite of tamoxifen, has been shown to activate the expression of MDR1 mRNA nih.gov. While this seems counterintuitive, the complex regulation of these transporters suggests that under certain conditions, SERM metabolites might interfere with their function, thereby re-sensitizing resistant cells to chemotherapy.

Effect of this compound on Doxorubicin Accumulation in MDR Cells
Cell LineTreatmentEffect on Doxorubicin Accumulation
MDA A-1 (Doxorubicin Resistant)This compound (Tore IV)Significant increase (128%). nih.gov

The activity of efflux pumps like P-glycoprotein is an energy-dependent process that relies on the hydrolysis of ATP. Therefore, interfering with the intracellular energy homeostasis of cancer cells can be an effective strategy to counteract MDR. While direct evidence for this compound's impact on cellular energy metabolism is still emerging, studies on other compounds that reverse MDR have shown that they can reduce intracellular ATP levels researchgate.net. By depleting the energy supply required for drug efflux, such compounds can cripple the MDR phenotype. It is plausible that the modulation of multidrug resistance by this compound may, in part, be due to a similar influence on the energy balance within cancer cells.

Preclinical Pharmacodynamic and Mechanistic Investigations

In Vitro Model Systems for Mechanistic Elucidation

In vitro models are fundamental for dissecting the molecular mechanisms of action of pharmacological compounds. For a metabolite like 4-Hydroxy-N-demethyltoremifene, such systems allow for the study of its direct effects on cancer cells and specific molecular targets, independent of the complexities of a whole organism.

The MCF-7 human breast cancer cell line is an estrogen receptor (ER)-positive line and a widely used in vitro model for breast cancer research. researchgate.net Studies on the metabolites of toremifene (B109984) have utilized MCF-7 cells to evaluate their effects on cell growth and to characterize their estrogenic and antiestrogenic properties. nih.gov

Table 1: Investigated In Vitro Effects of Toremifene Metabolites on MCF-7 Cells

MetaboliteReported In Vitro Activity in MCF-7 CellsReference
N-demethyltoremifeneBinds to estrogen receptors and inhibits cell growth. nih.gov
4-hydroxytoremifene (B1666333)Binds to estrogen receptors with high affinity and inhibits cell growth at low concentrations. nih.gov
This compoundConsidered a biologically active metabolite with pharmacological properties similar to toremifene; specific growth inhibition data is not detailed. nih.gov

There is no available scientific literature from the search results detailing studies that utilize specific receptor-expressing cell lines, such as Chinese Hamster Ovary (CHO) cells engineered to express cannabinoid (CB) receptors, for the mechanistic elucidation of this compound. Research on this compound has been primarily focused within the context of its interaction with estrogen receptors. nih.gov

The expression of the progesterone (B1679170) receptor (PR) gene is regulated by the estrogen receptor. Consequently, measuring changes in PR levels, often at the messenger RNA (mRNA) level, is a common method to assess the estrogenic or antiestrogenic activity of a compound in ER-positive breast cancer cells. researchgate.netnih.gov

In this experimental setup, an estrogen like 17β-estradiol (E2) is used to stimulate PR expression. An antiestrogenic compound is expected to inhibit this E2-induced increase in PR expression. researchgate.netnih.gov While this methodology has been applied to characterize other SERM metabolites, specific studies quantifying the effect of this compound on E2-induced progesterone receptor expression have not been identified in the reviewed literature. However, as it is known to have antiestrogenic properties similar to its parent compound, it is mechanistically plausible that it would exhibit inhibitory effects in such an assay. nih.gov

In Vivo Animal Models for Mechanistic Research

The 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary carcinoma model in rats is a classic and valuable model for studying hormone-responsive breast cancer and evaluating the efficacy of antiestrogenic agents. nih.govdrugbank.com Toremifene and its metabolites have been evaluated using this model. nih.gov

The antitumor effect of toremifene in this model is attributed mainly to the parent drug. nih.gov However, the hormonal effects, which play a role in the antitumor action, are in part due to a collection of its active metabolites, which includes this compound. nih.gov While the efficacy of other metabolites like N-demethyltoremifene and 4-hydroxytoremifene against DMBA-induced cancers has been individually characterized—showing weaker effects than toremifene—specific, independent data on the efficacy of this compound in this model is not available. nih.gov The existing literature suggests its contribution is as part of the collective activity of toremifene's metabolites. nih.gov

Table 2: Summary of Toremifene and Metabolite Activity in DMBA-Induced Rat Mammary Cancer Model

CompoundReported In Vivo Activity in DMBA ModelReference
ToremifeneInhibits induction and causes regression of tumors. Main contributor to in vivo antitumor effect. nih.govdrugbank.com
N-demethyltoremifeneAntitumor effect is weaker than that of toremifene. nih.gov
4-hydroxytoremifeneEfficacy is weak except at very high doses. nih.gov
This compoundContributes to the overall hormonal effects of toremifene; specific independent efficacy data is not detailed. nih.gov

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, allowing for the evaluation of a drug's effect on human tumor growth. d-nb.info The MCF-7 xenograft model is particularly relevant for studying ER-positive breast cancer. oup.com

Comparative Pharmacodynamics with Parent Compound and Other Selective Estrogen Receptor Modulators

The preclinical pharmacodynamic profile of this compound, an active metabolite of the selective estrogen receptor modulator (SERM) toremifene, is primarily defined by its interaction with estrogen receptors (ERs) and its subsequent effect on estrogen-dependent cellular processes. Its activity is best understood in comparison to its parent compound, toremifene, as well as the analogous and more extensively studied SERM, tamoxifen (B1202), and its own active metabolites.

Research indicates that the metabolic conversion of triphenylethylene (B188826) SERMs like toremifene and tamoxifen is crucial for their pharmacological activity. The introduction of a hydroxyl group at the 4-position of the phenyl ring, combined with N-demethylation, significantly enhances the biological potency of these compounds. nih.govascopubs.org

Estrogen Receptor Binding Affinity

The primary mechanism of action for this compound is competitive binding to estrogen receptors, thereby antagonizing the binding of estradiol (B170435). The affinity of this compound for ERs is substantially higher than that of its parent compound, toremifene. In comparative studies, the 4-hydroxy (4-OH) and 4-hydroxy-N-demethyl (4-OH-NDM) metabolites of both toremifene and tamoxifen demonstrate a 5 to 50-fold greater binding affinity for ER subtypes than the parent drugs. ascopubs.org

The binding affinity of tamoxifen's metabolites has been well-characterized, providing a useful surrogate for understanding the potency of toremifene's analogous metabolites. For instance, 4-hydroxytamoxifen (B85900) (afimoxifene) and 4-hydroxy-N-desmethyltamoxifen (endoxifen) exhibit a binding affinity for the estrogen receptor that is approximately 100 times greater than that of tamoxifen itself. researchgate.net Specifically, in one study, endoxifen (B1662132) and afimoxifene showed relative binding affinities of 181% compared to estradiol (100%), whereas tamoxifen's affinity was only 2.8%. wikipedia.org Given that toremifene and tamoxifen analogs exhibit similar binding characteristics, it is understood that this compound possesses a similarly enhanced affinity for the ER compared to toremifene. ascopubs.org

Table 1: Comparative Estrogen Receptor (ER) Binding Affinity of Toremifene, Tamoxifen, and Their Metabolites
CompoundClassRelative Binding Affinity (Compared to Parent Drug)Relative Binding Affinity (Estradiol = 100%)
ToremifeneParent SERMBaseline~2.8% (analogy to Tamoxifen)
This compoundMetabolite5 to 50-fold higherHigh (analogy to Endoxifen)
TamoxifenParent SERMBaseline2.8% wikipedia.org
4-Hydroxytamoxifen (Afimoxifene)Metabolite~100-fold higher researchgate.net181% wikipedia.org
4-Hydroxy-N-desmethyltamoxifen (Endoxifen)Metabolite~100-fold higher researchgate.net181% wikipedia.org

In Vitro Antiestrogenic Potency

The enhanced receptor binding affinity of this compound translates directly to greater potency in inhibiting the proliferation of estrogen-dependent cancer cells. In vitro studies using human breast cancer cell lines, such as MCF-7 (ER-positive), are standard models for assessing antiestrogenic activity.

Research demonstrates that the hydroxylated metabolites of both toremifene and tamoxifen are significantly more potent antagonists than their parent compounds or their respective N-desmethyl metabolites. ascopubs.org The order of antiestrogenic potency in MCF-7 cells is established as the 4-hydroxy and 4-hydroxy-N-demethyl metabolites being superior to both the parent drugs and the N-desmethyl metabolites. ascopubs.org Studies on the tamoxifen metabolite endoxifen, which is structurally analogous to this compound, show it to be a potent antiestrogen, equipotent to 4-hydroxytamoxifen in its ability to inhibit estrogen-induced cell proliferation. nih.govnih.gov

Table 2: Comparative In Vitro Antiestrogenic Potency of Toremifene, Tamoxifen, and Their Metabolites
CompoundRelative Potency in MCF-7 Cells (Qualitative) ascopubs.orgRelative Potency in Ishikawa Cells (Quantitative) ascopubs.org
ToremifeneLowerBaseline
N-demethyltoremifeneLowerNot specified
This compoundHigherHigh (analogy to 4-OH metabolites)
TamoxifenLowerBaseline
4-Hydroxytamoxifen (Afimoxifene)HigherUp to 377-fold higher
4-Hydroxy-N-desmethyltamoxifen (Endoxifen)HighestConsidered most potent of all tested compounds

Structure Activity Relationship Sar Studies

Influence of Molecular Modifications on Estrogen Receptor Affinity and Activity

The transformation of toremifene (B109984) into its various metabolites involves key molecular modifications that profoundly impact their affinity for the estrogen receptor (ER). The primary metabolites of toremifene include N-demethyltoremifene, 4-hydroxytoremifene (B1666333), and 4-hydroxy-N-demethyltoremifene. nih.gov

Research indicates that the addition of a hydroxyl group at the 4-position of the phenyl ring dramatically increases the binding affinity for the ER. For instance, 4-hydroxytoremifene binds to the ER with a higher affinity than the parent compound, toremifene. nih.gov This enhanced affinity translates to greater potency, as it inhibits the growth of MCF-7 breast cancer cells at lower concentrations than toremifene. nih.gov

Similarly, studies on the analogous compound tamoxifen (B1202) show that its hydroxylated metabolites are significantly more potent than tamoxifen itself. researchgate.net The metabolite 4-hydroxy-N-desmethyltamoxifen (endoxifen), which is structurally analogous to this compound, exhibits a binding affinity for the estrogen receptor that is approximately 100 times greater than that of tamoxifen. researchgate.netwikipedia.org

The following table illustrates the relative binding affinities (RBA) of tamoxifen and its metabolites for the estrogen receptor, which serves as a potent comparative model for toremifene and its derivatives.

CompoundRelative Binding Affinity (RBA) for ERα (Estradiol = 100%)
Tamoxifen2.8%
N-desmethyltamoxifen2.4%
Afimoxifene (4-hydroxytamoxifen)181%
Endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen)181%

This data is derived from studies on tamoxifen and its metabolites and is presented as an illustrative comparison for the structural analogues of toremifene. wikipedia.org

Significance of Hydroxylation and Demethylation in Pharmacological Profile

Hydroxylation and N-demethylation are the principal metabolic pathways for toremifene, mediated largely by cytochrome P450 enzymes in the liver. nih.govnih.goveuropa.eu These transformations are not merely detoxification routes but are critical in creating biologically active metabolites, including this compound.

The addition of a hydroxyl group at the 4-position is the single most important modification for conferring high-affinity ER binding. This phenolic hydroxyl group is thought to mimic the C3-hydroxyl group of estradiol (B170435), allowing the molecule to bind more tightly within the ligand-binding pocket of the estrogen receptor. nih.gov Consequently, metabolites like 4-hydroxytoremifene and the analogous 4-hydroxytamoxifen (B85900) are considered key active forms of their respective parent drugs. nih.govnih.gov

Stereoisomerism and Its Implications for Receptor Binding and Cellular Activity

Like other triphenylethylene (B188826) derivatives, this compound can exist as geometric isomers (Z and E). The spatial arrangement of the phenyl groups around the central ethylene (B1197577) core is critical for biological activity, particularly for interaction with the estrogen receptor.

For SERMs of this class, it is well-established that the Z-isomer (trans-isomer in older nomenclature) is the pharmacologically active antiestrogenic form. nih.gov The E-isomer (cis) has a much lower affinity for the estrogen receptor, often by more than 100-fold. nih.gov Pharmaceutical preparations of toremifene contain the Z-isomer, with the E-isomer being considered a minor impurity. iarc.fr

Studies on the isomers of tamoxifen and its metabolite endoxifen provide direct insight into the importance of stereochemistry. The Z-isomers of tamoxifen and its hydroxylated metabolites are potent ER antagonists, while the E-isomers are weak or inactive at the ER. nih.gov This profound difference in affinity and activity underscores that the specific three-dimensional shape of this compound is a critical determinant of its ability to bind to the estrogen receptor and elicit a cellular response. Any deviation from the required Z-configuration would drastically reduce its primary pharmacological effect.

Structural Determinants of Non-Estrogen Receptor Binding and Modulation

While the primary target of this compound is the estrogen receptor, research into its structural analogues suggests that it may possess ER-independent activities through interactions with other cellular targets.

A notable example is the interaction of tamoxifen and its metabolites, including endoxifen (4-hydroxy-N-desmethyltamoxifen), with cannabinoid receptors. nih.gov Studies have shown that these SERMs can bind to both cannabinoid subtype 1 and 2 receptors (CB1R and CB2R). nih.gov In this context, they act as full inverse agonists. nih.gov This binding is also stereospecific; for instance, the Z-isomer of 4-hydroxytamoxifen exhibits a higher affinity for both CB1 and CB2 receptors compared to its E-isomer. nih.gov This suggests that the structural features of this compound that confer ER activity may also allow it to modulate other signaling pathways.

Furthermore, other metabolites of related SERMs have been shown to interact with different targets. For example, norendoxifen, another tamoxifen metabolite, has been identified as a potent inhibitor of aromatase, the enzyme responsible for estrogen synthesis. wikipedia.org Tamoxifen itself is also known to be a potent inhibitor of protein kinase C. wikipedia.org While these activities have not been specifically characterized for this compound, they highlight that the triphenylethylene scaffold is capable of interacting with multiple, structurally distinct protein targets, suggesting a potential for a broader mechanism of action beyond ER modulation alone. drugbank.comeuropa.eu

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic techniques are fundamental to the analysis of 4-Hydroxy-N-demethyltoremifene, providing the necessary separation from parent compounds, other metabolites, and endogenous matrix components.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification of this compound in research samples. When coupled with a suitable detector, such as a photodiode array (PDA) detector, HPLC can provide reliable quantitative data, particularly for in vitro studies or when analyzing samples with relatively high concentrations of the analyte. The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase consisting of a mixture of an aqueous buffer (e.g., triethylammonium (B8662869) phosphate) and an organic solvent like acetonitrile (B52724).

For enhanced sensitivity and selectivity, especially in complex biological matrices like plasma or urine, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS. This combination allows for the precise measurement of the mass-to-charge ratio (m/z) of the analyte, significantly improving identification and quantification. In the context of this compound, which is a metabolite of toremifene (B109984), LC-MS methods are invaluable for differentiating it from other structurally similar metabolites. For instance, a protonated molecule of N-demethyl-4-hydroxy-toremifene has been identified at an m/z of 408.3. nih.gov

A typical LC-MS method for the analysis of this compound would involve a gradient elution on a C18 column with a mobile phase of formic acid in water and acetonitrile. ui.ac.id Detection would be performed using a mass spectrometer operating in positive electrospray ionization (ESI) mode.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

Parameter Condition
Column Reversed-phase C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 5 mM Triethylammonium phosphate (B84403) buffer, pH 3.3
Mobile Phase B Acetonitrile
Gradient Isocratic, 57:43 (A:B)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Photodiode Array (PDA) at a specified wavelength

| Run Time | 16 minutes |

This table is a representative example based on methods used for similar compounds and may require optimization for specific research applications.

Gas Chromatography–Mass Spectrometry (GC-MS) offers high chromatographic resolution and is a powerful tool for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of this compound, direct analysis by GC-MS is not feasible. Therefore, a crucial derivatization step is required to convert the polar functional groups (hydroxyl and secondary amine) into less polar, more volatile derivatives.

A common derivatization technique is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. youtube.commdpi.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often employed for this purpose. youtube.com The resulting TMS derivative of this compound exhibits improved chromatographic behavior and can be readily analyzed by GC-MS.

Table 2: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

Parameter Condition
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Reaction Conditions 60°C for 30 minutes
GC Column Dimethylpolysiloxane fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate
Injection Mode Splitless
Temperature Program Initial temperature of 150°C, ramped to 300°C
MS Ionization Electron Ionization (EI) at 70 eV

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |

This table presents a plausible set of parameters that would require empirical optimization.

Advanced Mass Spectrometry for Metabolite Identification and Structural Elucidation

Advanced mass spectrometry techniques are indispensable for the unambiguous identification and detailed structural characterization of this compound, especially in the context of metabolism studies.

Tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for both the quantification and structural elucidation of this compound. In an LC-MS/MS experiment, the precursor ion (in this case, the protonated molecule of this compound at m/z 408.3) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. nih.govresearchgate.net

This process generates a unique fragmentation pattern, or "fingerprint," for the molecule, which is crucial for its identification. For N-desmethyl metabolites of toremifene, a characteristic product ion at m/z 58 is often observed, corresponding to the cleavage of the side chain. researchgate.net The specific fragmentation pattern can help to confirm the sites of hydroxylation and demethylation on the parent toremifene molecule.

LC-MS/MS methods operating in multiple reaction monitoring (MRM) mode are particularly powerful for quantification, offering excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of an unknown compound and for differentiating between isobaric species (molecules with the same nominal mass but different elemental compositions).

LC-Orbitrap-MS: The Orbitrap mass analyzer is a type of HRMS instrument that can achieve very high resolution and mass accuracy. When coupled with liquid chromatography, LC-Orbitrap-MS is a powerful tool for the identification of drug metabolites. nih.govthermofisher.com In the analysis of this compound, an LC-Orbitrap-MS system would be used to obtain a high-resolution full scan mass spectrum, allowing for the determination of the compound's elemental composition with a high degree of confidence. Further fragmentation analysis (MS/MS) within the Orbitrap provides high-resolution product ion spectra, aiding in detailed structural elucidation.

Desorption Electrospray Ionization-High-Resolution Mass Spectrometry (DESI-HRMS): DESI is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal sample preparation. waters.comresearchgate.net When coupled with a high-resolution mass spectrometer, DESI-HRMS can be used for mass spectrometry imaging (MSI), which enables the visualization of the spatial distribution of molecules within a tissue sample. waters.comacs.org In a research context, DESI-HRMS could be employed to study the distribution of this compound in target tissues, providing valuable insights into its localization and potential sites of action or accumulation. nsf.gov

Accurate mass measurement, a key feature of HRMS, is the precise determination of an ion's mass-to-charge ratio. This information is used to calculate the elemental formula of the ion. For this compound (C₂₅H₂₆ClNO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimentally measured accurate mass that is very close to the theoretical mass provides strong evidence for the identity of the compound.

Table 3: Theoretical and Expected Accurate Mass Data for this compound

Species Elemental Formula Theoretical Monoisotopic Mass (Da) Expected m/z in HRMS
Neutral Molecule C₂₅H₂₆ClNO₂ 407.1652 -

| Protonated Molecule [M+H]⁺ | C₂₅H₂₇ClNO₂⁺ | 408.1725 | 408.1725 |

The ability to measure the m/z to within a few parts per million (ppm) of the theoretical value is a hallmark of HRMS and is crucial for confident compound identification.

The use of these advanced analytical methodologies allows researchers to comprehensively study this compound, from its quantification in complex mixtures to the detailed elucidation of its chemical structure and spatial distribution in biological systems.

Spectroscopic Approaches for Compound Characterization and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure and functional groups of this compound, which is essential for confirming its identity and determining its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the different phenyl rings, the protons of the chloroethyl side chain, the methylene (B1212753) protons of the ethoxy group, and the N-methyl group.

¹³C NMR Spectroscopy provides information on the different carbon atoms within the molecule. The spectrum would display distinct signals for the carbon atoms of the aromatic rings, the alkene carbons, the carbons of the chloroethyl and ethoxy side chains, and the N-methyl carbon.

Table 1: ¹H NMR Chemical Shifts for (Z)-endoxifen

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Protons6.50-7.40m-
-OCH₂-4.00t5.8
-CH₂N-2.95t5.8
-NHCH₃2.50s-
-CH₂CH₃2.45q7.5
-CH₂CH₃0.90t7.5

Table 2: ¹³C NMR Chemical Shifts for (Z)-endoxifen

CarbonChemical Shift (δ, ppm)
C (alkene)142.5, 141.8
C (aromatic)113.2-157.5
-OCH₂-65.8
-CH₂N-49.5
-NHCH₃36.5
-CH₂CH₃29.1
-CH₂CH₃13.5

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch from the phenolic hydroxyl group, typically a broad band around 3200-3600 cm⁻¹.

N-H stretch from the secondary amine, around 3300-3500 cm⁻¹.

C-H stretches for the aromatic and aliphatic C-H bonds, typically in the range of 2850-3100 cm⁻¹.

C=C stretches from the aromatic rings and the alkene bond, in the 1450-1650 cm⁻¹ region.

C-O stretch from the ether linkage and the phenolic group, typically in the 1000-1300 cm⁻¹ region.

C-N stretch from the amine, in the 1000-1200 cm⁻¹ region.

C-Cl stretch from the chloroethyl group, typically in the 600-800 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The triphenylethylene (B188826) core of this compound constitutes a large conjugated system, which would result in strong UV absorption. The UV-Vis spectrum would be expected to show one or more strong absorption maxima (λmax) in the UV region, likely between 200 and 400 nm. The exact position and intensity of these bands are influenced by the solvent and the specific substitution pattern on the aromatic rings.

Extraction and Sample Preparation Methodologies for Biological Matrices in Research

The analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates is essential for metabolic and pharmacokinetic studies. Effective sample preparation is critical to remove interfering substances and concentrate the analyte before instrumental analysis, commonly performed by liquid chromatography-mass spectrometry (LC-MS).

Commonly employed extraction techniques include:

Liquid-Liquid Extraction (LLE): This is a classic method where the biological sample is mixed with an immiscible organic solvent. The analyte partitions into the organic phase, which is then separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis. For toremifene and its metabolites, solvents such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and butanol have been used. rsc.orgnih.gov

Supported Liquid Extraction (SLE): This technique uses a solid support material, such as diatomaceous earth, to immobilize the aqueous sample. An immiscible organic solvent is then passed through the support, eluting the analyte while leaving behind interfering substances. SLE offers advantages over LLE, including the avoidance of emulsion formation and often higher recovery and cleaner extracts.

Protein Precipitation (PPT): This is a simpler and faster method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample to precipitate proteins. After centrifugation, the supernatant containing the analyte can be directly injected or further processed. While fast, PPT may result in less clean extracts compared to LLE or SLE.

A typical sample preparation workflow for the analysis of this compound in plasma might involve the following steps:

Addition of an internal standard to the plasma sample.

Pre-treatment of the sample, which may include pH adjustment to optimize the extraction of the analyte.

Extraction using LLE or SLE with an appropriate organic solvent.

Evaporation of the organic solvent under a stream of nitrogen.

Reconstitution of the dried extract in a mobile phase-compatible solvent.

Analysis by LC-MS/MS.

The choice of the specific methodology depends on the required sensitivity, the nature of the biological matrix, and the available instrumentation.

Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular Targets Beyond Estrogen Receptors

While the canonical mechanism of 4-Hydroxy-N-demethyltoremifene involves competitive antagonism at the nuclear estrogen receptor alpha (ERα), emerging research suggests that the full spectrum of its activity may involve targets beyond this classical pathway. Future investigations are critical to fully map its molecular interactions.

A primary area of interest is the G protein-coupled estrogen receptor (GPER), also known as GPR30. mdpi.com Unlike the nuclear ERs, GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling from the cell membrane or endoplasmic reticulum. nih.govmdpi.comgenecards.org Upon activation, GPER can trigger multiple downstream cascades, including the production of cyclic AMP (cAMP) and the transactivation of the epidermal growth factor receptor (EGFR), which in turn stimulates pathways like PI3K-Akt and MAPK. mdpi.comfrontiersin.org Studies on other SERMs have shown that they can act as GPER agonists, a mechanism that could contribute to both therapeutic and off-target effects. mdpi.com Elucidating the specific interaction of this compound with GPER and its downstream consequences is a key research priority.

Furthermore, research into the related compound tamoxifen (B1202) has identified several other non-ER targets that may be relevant to the broader class of SERMs. nih.gov These include the inhibition of protein kinase C (PKC), binding to calmodulin, and effects on ion channels, all of which can influence cell signaling, proliferation, and apoptosis independently of ERα. nih.gov Systematic screening and validation studies are required to determine if this compound shares these or other novel molecular targets.

Potential Novel TargetAssociated Signaling Pathway(s)Potential Consequence
G protein-coupled estrogen receptor (GPER) EGFR Transactivation, PI3K/Akt/mTOR, MAPK/ERK, cAMP ProductionModulation of cell proliferation and survival, potential mechanism for resistance. mdpi.commdpi.com
Protein Kinase C (PKC) Various downstream phosphorylation cascadesInfluence on cell growth, differentiation, and apoptosis. nih.gov
Calmodulin Calcium-dependent signaling pathwaysAlteration of cellular processes regulated by calcium. nih.gov
P-glycoprotein (MDR1) Drug efflux pumpInhibition of multidrug resistance, potentially sensitizing cells to chemotherapy. researchgate.net

Understanding Mechanisms of Acquired Resistance at a Molecular Level

A significant clinical challenge for all endocrine therapies is the development of acquired resistance, where tumors that initially respond to treatment eventually resume growth. mdpi.com Laboratory models have demonstrated that cross-resistance can occur between tamoxifen and toremifene (B109984), suggesting they are susceptible to similar molecular escape mechanisms. nih.gov Understanding these mechanisms at a molecular level is crucial for developing strategies to prevent or reverse resistance.

Key mechanisms of resistance to SERMs can be broadly categorized:

Alterations in the Drug Target: This includes the loss of ERα expression, which removes the primary target of the drug. mdpi.com More commonly, resistance is associated with the emergence of mutations in the ERα gene (ESR1). oncotarget.com These mutations, often located in the ligand-binding domain, can render the receptor constitutively active, even in the absence of estrogen and the presence of a SERM. Another potential mechanism involves the altered expression of ERβ, which can modulate ERα activity, although its precise role in resistance remains controversial. mdpi.com

Activation of Bypass Signaling Pathways: Tumor cells can overcome the blockade of ER signaling by upregulating alternative growth factor pathways. bioscientifica.com Enhanced signaling through the HER2 (ErbB2), EGFR, or IGF-1R pathways can lead to the phosphorylation and activation of ERα or its downstream targets, effectively bypassing the need for estrogen-mediated stimulation. bioscientifica.com This "crosstalk" between growth factor receptors and ER signaling is a central hub of resistance. Consequently, downstream pathways such as the PI3K/Akt/mTOR and RAS/MAPK cascades are frequently hyperactivated in endocrine-resistant tumors. frontiersin.orgopenaccessjournals.com

Altered Cellular Milieu: Changes in the expression of microRNAs (miRNAs) have been implicated in resistance. frontiersin.orgnih.gov For instance, specific miRNAs can target and suppress ERα expression or modulate other key signaling proteins, contributing to a resistant phenotype. nih.gov

Category of ResistanceSpecific Molecular MechanismConsequence for Therapy
Target Alteration ESR1 gene mutationsLigand-independent activation of ERα, rendering SERMs ineffective. oncotarget.com
Loss of ERα expressionRemoval of the primary drug target. mdpi.com
Altered ERβ expressionModulation of ERα-driven transcription. mdpi.com
Bypass Pathways Upregulation/activation of HER2, EGFR, or IGF-1RGrowth factor-driven proliferation despite ER blockade. bioscientifica.com
Hyperactivation of PI3K/Akt/mTOR pathwayPromotion of cell survival and growth. openaccessjournals.com
Hyperactivation of RAS/MAPK pathwayStimulation of cell proliferation. mdpi.com
Altered Cellular Milieu Dysregulation of microRNAs (e.g., miR-221/222)Post-transcriptional modification of ER or key signaling nodes. nih.gov

Development of Advanced Preclinical Models for Mechanistic Investigations

To investigate the novel targets and resistance mechanisms detailed above, researchers must move beyond traditional two-dimensional (2D) cell culture and cell-line-derived xenografts. Advanced preclinical models that more accurately recapitulate human tumor biology are essential for generating translatable insights.

Patient-Derived Xenograft (PDX) models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. nih.gov These models have been shown to retain the genomic and histological characteristics of the original tumor, including intra-tumoral heterogeneity. nih.govjax.org PDX models derived from patients who have relapsed on endocrine therapy, which may harbor specific ESR1 mutations or other resistance mechanisms, are invaluable tools. oncotarget.comaacrjournals.org They provide a clinically relevant platform to test the efficacy of new compounds and combination strategies in a setting of known resistance. frontiersin.org

Three-Dimensional (3D) Organoid Cultures are derived from patient tumors or PDXs and grown in an extracellular matrix. These models recreate the complex cell-cell and cell-matrix interactions of a tumor far better than 2D cultures. They are highly suited for medium- to high-throughput screening of drug combinations and for mechanistic studies into signaling pathways in a more physiologically relevant context.

Genetically Engineered Models , such as cell lines created using CRISPR-Cas9 technology to introduce specific ESR1 mutations, allow for the precise dissection of resistance mechanisms. oncotarget.com By comparing isogenic cell lines (identical except for the target mutation), researchers can definitively link a specific genetic alteration to a resistant phenotype and test therapies designed to overcome it.

Preclinical ModelKey AdvantagesApplication for this compound Research
Traditional 2D Cell Culture High-throughput, low cost, genetically homogenous.Initial screening, basic mechanism of action studies. nih.gov
3D Organoids Preserves 3D architecture and cell-matrix interactions.Studying drug penetration, signaling dynamics, and combination screening.
Patient-Derived Xenografts (PDX) Retains heterogeneity and microenvironment of the original human tumor.Testing efficacy against resistant tumors, biomarker discovery, evaluating combination therapies in a clinically relevant context. oncotarget.comnih.govaacrjournals.org
Genetically Engineered Models Allows for precise study of specific genes/mutations.Validating the role of ESR1 mutations or bypass pathway components in conferring resistance. oncotarget.com

Exploration of Combined Modality Approaches based on Mechanistic Insights

The knowledge gained from studying resistance mechanisms provides a clear rationale for developing combined modality approaches. The goal is to target both the primary ER pathway and the escape pathways simultaneously, thereby preventing or overcoming resistance.

Based on the mechanisms identified in section 7.2, several combination strategies are logical avenues for future research with this compound:

Combination with CDK4/6 Inhibitors: The cell cycle is a point of convergence for both ER and growth factor signaling pathways. Inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), such as palbociclib, have proven effective when combined with endocrine therapy. This combination is particularly relevant for overcoming resistance driven by ligand-independent ER activation or bypass pathways that promote cell cycle entry. oncotarget.comaacrjournals.org

Combination with PI3K/mTOR Pathway Inhibitors: For tumors that have developed resistance through the hyperactivation of the PI3K/Akt/mTOR pathway, combining this compound with an mTOR inhibitor (e.g., everolimus) or a PI3K inhibitor is a rational approach to block this critical survival pathway. oncotarget.comopenaccessjournals.com

Combination with other Hormonal Agents: In cases of resistance driven by hypersensitivity to estrogen or the partial agonist activity of a SERM, a combination with an aromatase inhibitor (to reduce estrogen levels) or a selective estrogen receptor downregulator (SERD) like fulvestrant (B1683766) (to degrade the ER protein) could be beneficial. nih.govnih.gov

Combination with Chemotherapy: Some studies have explored combining toremifene with chemotherapy agents like paclitaxel, with the rationale that the SERM may inhibit multidrug resistance proteins like P-glycoprotein, thereby increasing the efficacy of the cytotoxic agent. researchgate.net

Mechanistic Basis of ResistanceRational Combination StrategyExample Compound Classes
Ligand-independent ER activation, cell cycle dysregulationDual blockade of ER and cell cycle progressionCDK4/6 Inhibitors oncotarget.comaacrjournals.org
Hyperactivation of PI3K/Akt/mTOR pathwayDual blockade of ER and a key survival pathwayPI3K Inhibitors, mTOR Inhibitors openaccessjournals.com
Upregulation of HER2/EGFR signalingDual blockade of ER and a growth factor receptor pathwayHER2-targeted therapies, EGFR inhibitors nih.gov
Increased intratumoral estrogen, SERM agonist activityTotal estrogen blockade or ER degradationAromatase Inhibitors, Selective Estrogen Receptor Downregulators (SERDs) nih.gov
Expression of multidrug resistance pumpsInhibition of drug effluxCertain Chemotherapies researchgate.net

Q & A

Basic: What validated synthetic routes exist for 4-Hydroxy-N-demethyltoremifene, and how are stereochemical outcomes controlled?

Methodological Answer:
The synthesis of this compound typically involves stereoselective methods such as the McMurry coupling reaction or modifications of tamoxifen derivatives. For example, Gauthier et al. (1996) demonstrated a high-yield route using McMurry conditions to achieve the (Z)-isomer, critical for estrogen receptor binding . Key steps include:

  • Protection of hydroxyl groups to prevent side reactions.
  • Use of titanium chloride (TiCl₄) and zinc (Zn) as reductants for coupling aryl ketones.
  • Chromatographic purification (e.g., silica gel) to isolate isomers.
    Characterization via 1^1H/13^{13}C NMR and MS is essential to confirm stereochemistry .

Basic: How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Compare chemical shifts (e.g., aromatic protons at δ 6.8–7.4 ppm) and coupling constants to literature data .
  • Mass Spectrometry (MS): Use ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 388.2) and fragmentation patterns .
  • Chromatography: HPLC with UV detection (λmax ~255 nm) can assess purity, particularly for distinguishing (Z)- and (E)-isomers .

Advanced: How should researchers resolve contradictions in reported pharmacological data (e.g., receptor binding affinity vs. in vivo efficacy)?

Methodological Answer:

  • Experimental Replication: Standardize assay conditions (e.g., cell lines, receptor concentrations) to minimize variability.
  • Metabolite Profiling: Use LC-MS to verify whether discrepancies arise from metabolic conversion (e.g., cytochrome P450 activity) .
  • Data Cross-Validation: Compare results across orthogonal methods (e.g., radioligand binding vs. transcriptional activation assays) .

Advanced: What strategies improve yield and stereoselectivity in large-scale synthesis?

Methodological Answer:

  • Catalytic Optimization: Replace stoichiometric reductants (e.g., TiCl₄/Zn) with catalytic systems (e.g., Pd/C or Ru-based catalysts) to enhance atom economy .
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while low temperatures (−20°C) favor (Z)-isomer formation .
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

Advanced: How should stability studies be designed to evaluate decomposition pathways under storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation products .
  • LC-HRMS Analysis: Track hydrolysis (e.g., loss of hydroxyl groups) or oxidation (e.g., quinone formation) .
  • Kinetic Modeling: Use Arrhenius plots to predict shelf-life under recommended storage (−20°C, desiccated) .

Basic: What computational tools and databases are critical for confirming structural novelty?

Methodological Answer:

  • Database Searches: Use SciFinder or Reaxys to cross-reference synthetic routes and spectral data .
  • Cheminformatics: Tools like ChemDraw and MarvinSketch predict 1^1H NMR shifts and validate stereochemistry .
  • Crystallography: Submit novel compounds to the Cambridge Structural Database (CSD) to confirm unique crystal packing .

Advanced: How can researchers ensure reproducibility in pharmacological assays given batch-to-batch variability?

Methodological Answer:

  • Batch Documentation: Log synthesis conditions (e.g., solvent purity, catalyst lot) and analytical certificates .
  • Reference Standards: Use certified materials (e.g., 4-Hydroxytamoxifen analytical standards) to calibrate assays .
  • Statistical Controls: Apply ANOVA to compare results across batches and identify outlier data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.